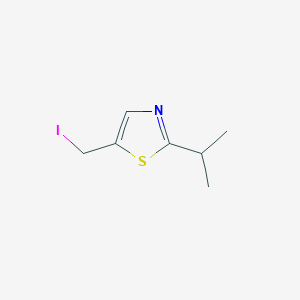
5-(Iodomethyl)-2-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Iodomethyl)-2-isopropylthiazole: is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of an iodomethyl group at the 5-position and an isopropyl group at the 2-position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Iodomethyl)-2-isopropylthiazole typically involves the iodination of a precursor thiazole compound. One common method is the reaction of 2-isopropylthiazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Iodomethyl)-2-isopropylthiazole is used as an intermediate in the synthesis of more complex thiazole derivatives. It serves as a building block in organic synthesis, enabling the construction of molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the interactions of thiazole derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound could be a key intermediate in the synthesis of such drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Iodomethyl)-2-isopropylthiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparación Con Compuestos Similares
- 5-(Chloromethyl)-2-isopropylthiazole
- 5-(Bromomethyl)-2-isopropylthiazole
- 5-(Fluoromethyl)-2-isopropylthiazole
Comparison:
- Reactivity: The iodomethyl group in 5-(Iodomethyl)-2-isopropylthiazole is more reactive in nucleophilic substitution reactions compared to the chloromethyl and bromomethyl analogs due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific choice of halogen can influence the reactivity and selectivity of the reactions they undergo.
- Uniqueness: The presence of the iodomethyl group provides unique reactivity that can be exploited in the synthesis of complex molecules, making this compound a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H10INS |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
5-(iodomethyl)-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10INS/c1-5(2)7-9-4-6(3-8)10-7/h4-5H,3H2,1-2H3 |
Clave InChI |
ZAKZGHHIUQRDFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


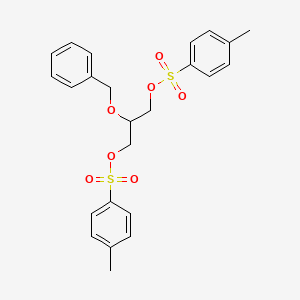
![2h-[1,2,4,6]Thiatriazino[2,3-a]benzimidazole](/img/structure/B13963648.png)
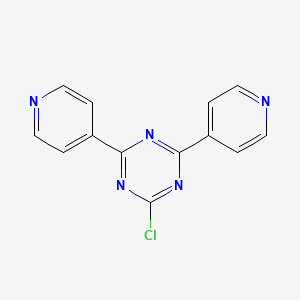

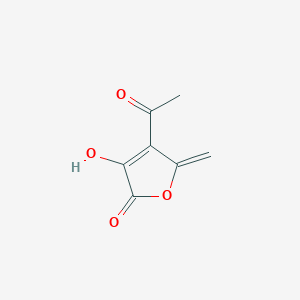
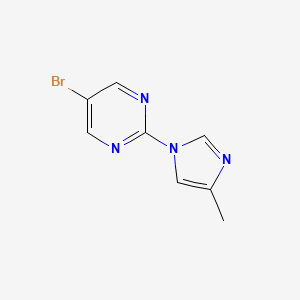
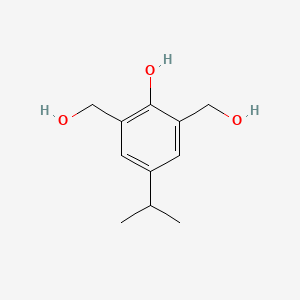
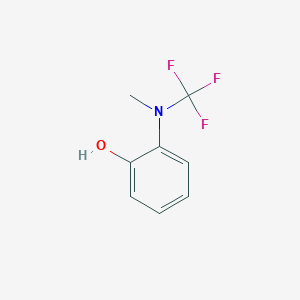
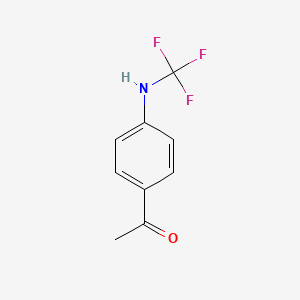

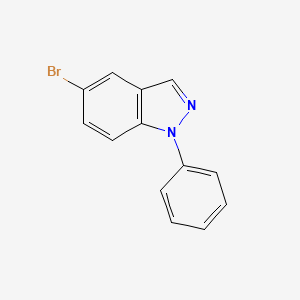

![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)
